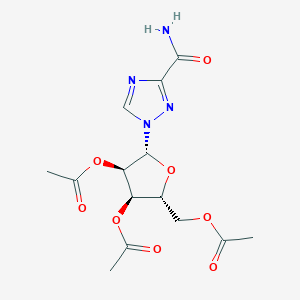
Ethyl-4,6-Dichlorchinazolin-2-carboxylat
Übersicht
Beschreibung
Ethyl 4,6-dichloroquinazoline-2-carboxylate is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and have been the subject of numerous studies in medicinal chemistry. Although the specific compound ethyl 4,6-dichloroquinazoline-2-carboxylate is not directly mentioned in the provided papers, related compounds with structural similarities have been synthesized and studied for various applications, including antiallergy, antibacterial, and antitumor activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by functionalization at various positions on the ring. For instance, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using the Gould-Jacobs reaction catalyzed by aluminum metal under microwave assistance, which resulted in a high yield of the product . These methods demonstrate the versatility of synthetic approaches in the quinazoline class.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline core greatly influences the biological activity and physical properties of these compounds. For example, the introduction of halogen atoms, such as chlorine or fluorine, can affect the electron distribution and reactivity of the molecule . The NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides valuable information on the electronic environment of the substituents and the overall molecular conformation .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The Friedländer synthesis is a common method used to construct quinoline and quinazoline derivatives, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Additionally, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been explored, leading to the formation of cycloprop[b]indoles upon irradiation . These reactions highlight the chemical diversity and potential for further modification of quinazoline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of halogen atoms can impact the lipophilicity, which is an important factor in drug design. The solubility, melting point, and stability of these compounds can be tailored by modifying the ester group or introducing additional functional groups . The NMR spectroscopy data provide insights into the chemical shifts and coupling constants, which are indicative of the molecular structure and can be used to confirm the identity of synthesized quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
C11H8Cl2N2O2 C_{11}H_{8}Cl_{2}N_{2}O_{2} C11H8Cl2N2O2
und hat eine Vielzahl von Anwendungen in verschiedenen wissenschaftlichen Bereichen. Im Folgenden finden Sie eine umfassende Analyse, die sich auf einzigartige Anwendungen in sechs verschiedenen Forschungsbereichen konzentriert:Pharmakologie
In der Pharmakologie wird Ethyl-4,6-Dichlorchinazolin-2-carboxylat wegen seines Potenzials als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Chinazolin-Derivate untersucht. Diese Derivate werden auf ihre Antitumor-, Antibakterien- und entzündungshemmenden Eigenschaften untersucht. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, macht sie wertvoll für die Arzneimittelentwicklung und therapeutische Interventionen .
Landwirtschaft
In der Landwirtschaft dient diese Chemikalie als Zwischenprodukt bei der Herstellung von Pestiziden und Herbiziden. Sein strukturelles Gerüst wird zur Entwicklung von Verbindungen verwendet, die Schädlinge und Unkräuter effektiv bekämpfen können, wodurch der Pflanzenschutz und der Ertrag gesteigert werden .
Materialwissenschaft
In der Materialwissenschaft wird this compound bei der Entwicklung neuer organischer Materialien verwendet. Seine Einarbeitung in Polymere und Beschichtungen kann möglicherweise zu Materialien mit verbesserter Haltbarkeit und chemischer Beständigkeit führen, die für industrielle Anwendungen entscheidend sind .
Chemische Synthese
Diese Verbindung ist ein Schlüsselzwischenprodukt in der organischen Synthese, insbesondere beim Aufbau komplexer Chinazolin-Gerüste. Es wird zur Synthese einer Vielzahl von Chemikalien verwendet, darunter Farbstoffe, fluoreszierende Marker und andere organische Verbindungen mit spezifischen elektronischen Eigenschaften .
Biochemie
In der Biochemie wird this compound in der Untersuchung der Enzyminhibition verwendet. Es dient als Baustein für Inhibitoren, die die Enzymaktivität modulieren können, um Einblicke in Enzymmechanismen zu gewinnen und die Entwicklung von Medikamenten zu unterstützen, die auf bestimmte biochemische Pfade abzielen .
Umweltwissenschaften
Die Umweltanwendungen dieser Verbindung umfassen ihre Verwendung als Tracer oder Marker in der Umweltüberwachung. Seine eindeutige chemische Signatur ermöglicht die Verfolgung chemischer Prozesse in verschiedenen Ökosystemen und trägt zu Verschmutzungsstudien und Umweltverträglichkeitsprüfungen bei .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4,6-dichloroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBSKCNIZYGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596350 | |
| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150449-99-3 | |
| Record name | Ethyl 4,6-dichloro-2-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150449-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)






